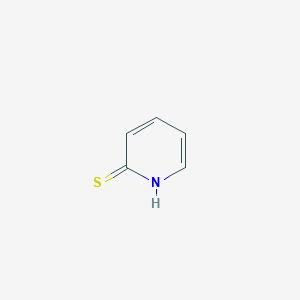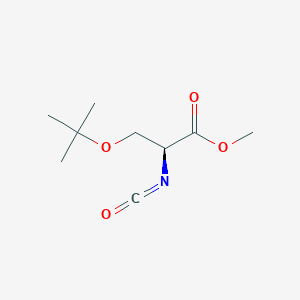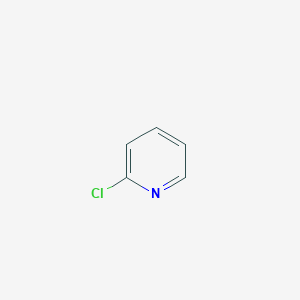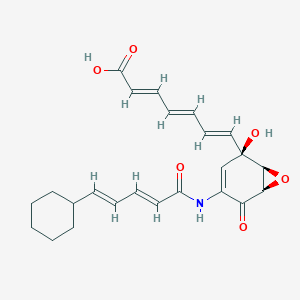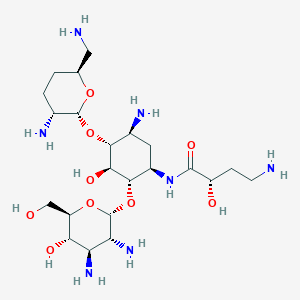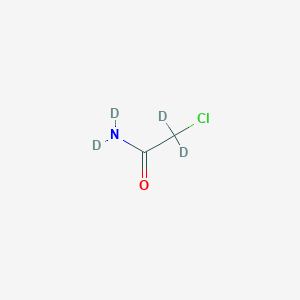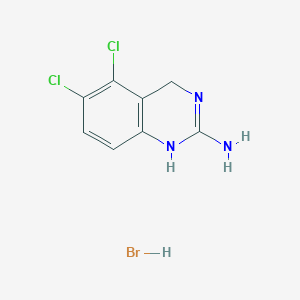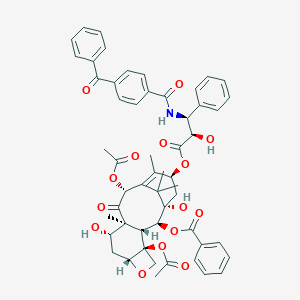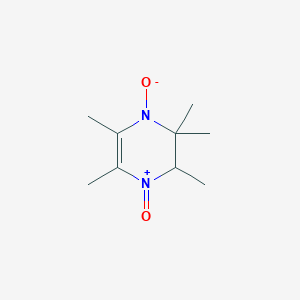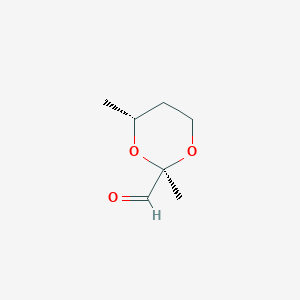
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde, also known as DMDC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has a unique chemical structure that makes it an interesting subject of research.
Mechanism Of Action
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been shown to act as an electrophilic reagent in organic reactions. It can react with various nucleophiles, including amines, alcohols, and thiols. The reaction of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with nucleophiles results in the formation of a hemiacetal intermediate, which can then undergo further reactions to yield various organic compounds.
Biochemical And Physiological Effects
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high degree of purity. However, (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has some limitations, including its limited solubility in water and its tendency to form dimers and higher oligomers in solution.
Future Directions
There are several future directions for research on (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. One area of interest is the development of new synthesis methods for (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde that are more efficient and environmentally friendly. Another area of interest is the use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Additionally, the potential use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Finally, further studies are needed to fully understand the biochemical and physiological effects of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde.
Synthesis Methods
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde can be synthesized through a multistep process that involves the reaction of 2,4-pentanedione with acetaldehyde in the presence of a base catalyst. The resulting product is then treated with hydrogen peroxide and a catalytic amount of sulfuric acid to yield (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. This synthesis method has been optimized to produce high yields of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with high purity.
Scientific Research Applications
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
144404-96-6 |
|---|---|
Product Name |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-6-3-4-9-7(2,5-8)10-6/h5-6H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
OKPUXEKTBMBZGC-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@](O1)(C)C=O |
SMILES |
CC1CCOC(O1)(C)C=O |
Canonical SMILES |
CC1CCOC(O1)(C)C=O |
synonyms |
1,3-Dioxane-2-carboxaldehyde, 2,4-dimethyl-, (2R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



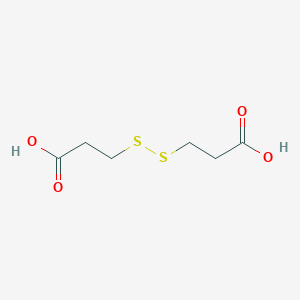
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
